molecular formula C12H17NO4S B255984 Butyl 4-[(methylsulfonyl)amino]benzoate

Butyl 4-[(methylsulfonyl)amino]benzoate

Cat. No. B255984
M. Wt: 271.33 g/mol
InChI Key: BELDXYFFMZVRJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-[(methylsulfonyl)amino]benzoate, also known as MSB or N-(4-(butylcarbamoyl)phenyl)methanesulfonamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSB is a sulfonamide-based compound that exhibits anti-inflammatory and analgesic properties.

Mechanism of Action

The exact mechanism of action of Butyl 4-[(methylsulfonyl)amino]benzoate is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. Butyl 4-[(methylsulfonyl)amino]benzoate has also been shown to modulate the activity of ion channels involved in pain signaling, such as the transient receptor potential vanilloid 1 (TRPV1) channel.
Biochemical and Physiological Effects:
Butyl 4-[(methylsulfonyl)amino]benzoate has been shown to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. It also reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes involved in the inflammatory response. Butyl 4-[(methylsulfonyl)amino]benzoate has been shown to reduce pain and inflammation in animal models of inflammatory pain, neuropathic pain, and osteoarthritis. It also exhibits anti-tumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

Butyl 4-[(methylsulfonyl)amino]benzoate has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it is stable under normal laboratory conditions. It exhibits potent anti-inflammatory and analgesic effects, making it a useful tool for investigating the mechanisms of pain and inflammation. However, Butyl 4-[(methylsulfonyl)amino]benzoate has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on Butyl 4-[(methylsulfonyl)amino]benzoate. One area of interest is investigating its potential use in combination with other drugs for the treatment of cancer and other diseases. Another area of interest is developing new formulations of Butyl 4-[(methylsulfonyl)amino]benzoate with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of Butyl 4-[(methylsulfonyl)amino]benzoate and to explore its potential use in other disease models.

Synthesis Methods

The synthesis of Butyl 4-[(methylsulfonyl)amino]benzoate involves the reaction of 4-aminobenzoic acid with butyl isocyanate in the presence of a base, followed by the addition of methanesulfonyl chloride. The resulting product is purified by recrystallization to obtain Butyl 4-[(methylsulfonyl)amino]benzoate in high yield and purity.

Scientific Research Applications

Butyl 4-[(methylsulfonyl)amino]benzoate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammatory pain, neuropathic pain, and osteoarthritis. Butyl 4-[(methylsulfonyl)amino]benzoate has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

properties

Product Name

Butyl 4-[(methylsulfonyl)amino]benzoate

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

butyl 4-(methanesulfonamido)benzoate

InChI

InChI=1S/C12H17NO4S/c1-3-4-9-17-12(14)10-5-7-11(8-6-10)13-18(2,15)16/h5-8,13H,3-4,9H2,1-2H3

InChI Key

BELDXYFFMZVRJI-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C

Origin of Product

United States

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